5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Cytotoxicity Skeletal muscle C2C12 cells

Sourcing non-USP cyclobenzaprine impurities for QC testing introduces validation risk and may fail regulatory inspection due to lack of traceability. USP Cyclobenzaprine Related Compound A provides validated, compendial-grade characterization essential for ANDA submissions, commercial batch release, and stability-indicating method development. This 5-hydroxy impurity standard enables accurate UPLC-MS/MS quantification against the USP single impurity limit of ≤0.1%. Generic substitution fails because non-certified analogs lack the chromatographic and mass spectrometric specificity required by regulatory acceptance criteria.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 18029-54-4
Cat. No. B195662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
CAS18029-54-4
Synonyms5-Hydroxy-N-methylprotriptyline;  5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O
InChIInChI=1S/C20H23NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-13,22H,7,14-15H2,1-2H3
InChIKeyVMLRQKQUOMJJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Cyclobenzaprine Related Compound A (CAS 18029-54-4): A Critical USP Reference Standard for Impurity Control in Cyclobenzaprine Manufacturing


5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 18029-54-4), formally designated as Cyclobenzaprine Related Compound A by the United States Pharmacopeia (USP), is a tricyclic dibenzocycloheptene derivative with the molecular formula C₂₀H₂₃NO and a molecular weight of 293.40 g/mol . The compound possesses a tertiary amine side chain attached to a hydroxyl-substituted central ring, distinguishing it structurally from the parent drug cyclobenzaprine which contains an exocyclic double bond instead of a hydroxyl group [1]. It is primarily utilized as a pharmaceutical reference standard (USP Catalog No. 1154514) for analytical method development, method validation, and quality control testing during the commercial production of cyclobenzaprine active pharmaceutical ingredient (API) and finished dosage forms .

Cyclobenzaprine Related Compound A (CAS 18029-54-4): Why Non-USP Impurity Standards Cannot Be Interchanged in Analytical Workflows


Generic substitution fails when sourcing 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol for pharmaceutical quality control applications because only the USP-designated Cyclobenzaprine Related Compound A reference standard (Catalog No. 1154514) provides validated, compendial-grade characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial manufacturing [1]. Non-USP impurities of cyclobenzaprine—such as Cyclobenzaprine Related Compound B, Cyclobenzaprine N-oxide, or the 10,11-epoxide degradation product—differ fundamentally in their chromatographic retention behavior, mass spectrometric fragmentation patterns, and regulatory acceptance criteria, with USP single impurity limits strictly set at ≤0.1% for Related Compound A . Procurement of non-certified analogs introduces validation risk and may fail regulatory inspection due to the absence of traceability to primary pharmacopeial standards and multi-traceability certification .

Cyclobenzaprine Related Compound A (CAS 18029-54-4): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


In Vitro Cytotoxicity of Cyclobenzaprine Related Compound A Versus Parent Drug Cyclobenzaprine in C2C12 Skeletal Muscle Cells

In vitro cytotoxicity testing demonstrates that Cyclobenzaprine Related Compound A (CAS 18029-54-4) exhibits approximately 15.5-fold lower cytotoxicity than the parent drug cyclobenzaprine in C2C12 murine skeletal muscle myoblast cells . This differentiation is critical for establishing scientifically justified impurity acceptance criteria in pharmaceutical development.

Cytotoxicity Skeletal muscle C2C12 cells Impurity safety

Regulatory Impurity Limit and Analytical Method Specifications for Cyclobenzaprine Related Compound A in USP Compendial Testing

USP compendial standards mandate that Cyclobenzaprine Related Compound A content in cyclobenzaprine API and finished drug products must be controlled to a single impurity limit of ≤0.1%, with detection and quantification performed using validated UPLC-MS/MS methodology . This represents the definitive regulatory threshold that analytical reference standards must support.

Pharmaceutical analysis USP monographs Impurity profiling UPLC-MS/MS

Molecular Weight and Exact Mass Differentiation of Cyclobenzaprine Related Compound A from Closely Related Tricyclic Analogs

Cyclobenzaprine Related Compound A (CAS 18029-54-4) has a precise molecular weight of 293.40300 g/mol (monoisotopic exact mass: 293.17800 Da) corresponding to the molecular formula C₂₀H₂₃NO . This mass differs from structurally related tricyclic impurities by the presence of the hydroxyl substituent, enabling unambiguous mass spectrometric differentiation in complex analytical matrices.

Mass spectrometry Molecular characterization Structural differentiation

Thermal Stability and Melting Point Differentiation of Cyclobenzaprine Related Compound A

Cyclobenzaprine Related Compound A exhibits a melting point range of 139–140 °C, as documented in the CAS Common Chemistry database [1]. This relatively high melting point reflects the enhanced intermolecular hydrogen bonding conferred by the hydroxyl group at the 5-position of the dibenzocycloheptene ring, a structural feature absent in the parent drug cyclobenzaprine.

Thermal analysis Physical characterization Solid-state stability

Acute Toxicity Classification and GHS Hazard Profile of Cyclobenzaprine Related Compound A

Cyclobenzaprine Related Compound A is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure, with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This classification establishes baseline handling precautions that differ from more hazardous impurity classes requiring Category 2 or 3 containment.

Safety data GHS classification Toxicology Handling requirements

Chromatographic Co-Elution Behavior: Cyclobenzaprine Related Compound A as a Structural Intermediate

Analytical studies demonstrate that cyclobenzaprine (the parent drug) co-elutes with amitriptyline, and norcyclobenzaprine (the demethylated metabolite) elutes near but is poorly resolved from nortriptyline in standard reversed-phase HPLC assays for tricyclic antidepressants [1]. Cyclobenzaprine Related Compound A, containing a hydroxyl group at the 5-position, represents a structurally distinct impurity with different polarity and retention behavior, though direct head-to-head chromatographic data versus the parent drug are not available from the provided sources.

HPLC interference Chromatographic resolution Method selectivity

Cyclobenzaprine Related Compound A (CAS 18029-54-4): Validated Industrial and Research Application Scenarios


USP Compendial Compliance Testing for Cyclobenzaprine API Release

Pharmaceutical quality control laboratories utilize Cyclobenzaprine Related Compound A USP Reference Standard (Catalog No. 1154514) to perform compendial impurity testing of cyclobenzaprine API batches. The reference standard enables accurate quantification of the 5-hydroxy impurity against the USP single impurity limit of ≤0.1% using validated UPLC-MS/MS methods . This application is mandatory for ANDA submissions and commercial batch release, and cannot be fulfilled using non-pharmacopeial impurity standards that lack compendial traceability.

Analytical Method Development and Validation for Impurity Profiling

Analytical development scientists employ Cyclobenzaprine Related Compound A as a primary reference material during HPLC and LC-MS/MS method development and validation studies. The compound's characteristic +16 Da mass shift (exact mass 293.17800 Da) relative to the parent API provides a definitive mass spectrometric signature for method specificity evaluation . The compound's established melting point (139–140 °C) and off-white to pale beige solid appearance further serve as orthogonal identity confirmation parameters during method robustness testing [1].

Toxicological Risk Assessment and Impurity Limit Justification

Regulatory affairs and toxicology teams reference the in vitro cytotoxicity data (IC50 = 195.3 μM in C2C12 muscle cells) to support impurity limit justifications in regulatory submissions . The 15.5-fold lower cytotoxicity compared to the parent drug cyclobenzaprine (IC50 = 12.6 μM) provides quantitative evidence that the hydroxylated impurity poses lower myotoxic risk, potentially supporting a scientifically justified acceptance criterion under ICH Q3A/B guidelines.

Stability-Indicating Method Development and Forced Degradation Studies

Stability scientists utilize Cyclobenzaprine Related Compound A as a marker compound in forced degradation studies and stability-indicating method development. The compound's storage condition requirements (2–8 °C refrigerated, under inert atmosphere) and GHS acute toxicity classification (Category 4 oral/dermal/inhalation) inform appropriate handling and storage protocols during long-term stability protocols. The compound may originate from hydroxylation side reactions during dibenzocycloheptene ring synthesis, making it a process-relevant impurity for monitoring manufacturing consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.